Fenvalerate-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

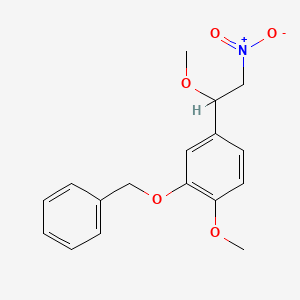

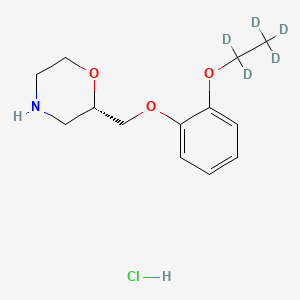

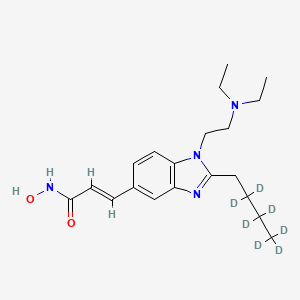

Fenvalerate-d5 is the deuterium labeled Fenvalerate . Fenvalerate is a potent protein phosphatase 2B (calcineurin) inhibitor with an IC50 of 2-4 nM for PP2B-Aα . It is a pyrethroid ester insecticide and acaricide .

Synthesis Analysis

The synthesis of this compound involves replacing all the phenoxy protons with deuterium . Isotope-labeled compounds are increasingly used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . The main advantage of using the IDMS technique is because isotope-labeled compounds have nearly the same physical properties as their non-labeled counterpart analog, and thus show identical behavior during the workup and sample preparation process .

Molecular Structure Analysis

The molecular formula of this compound is C25H17D5ClNO3 . Its molecular weight is 424.93 . The SMILES string representation of its structure is O=C (OC (C#N)C1=CC (OC2=C ( [2H])C ( [2H])=C ( [2H])C ( [2H])=C2 [2H])=CC=C1)C (C (C)C)C3=CC=C (Cl)C=C3 .

Physical And Chemical Properties Analysis

This compound is a neat substance . It has a molecular weight of 424.93 and a molecular formula of C25H17D5ClNO3 .

Wissenschaftliche Forschungsanwendungen

Environmental Toxicity of Pyrethroids

Fenvalerate, as part of the pyrethroid family, has been the subject of studies exploring its toxicity to marine life. Research indicates that crustaceans are particularly sensitive to pyrethroids like fenvalerate, with species like mysids and grass shrimp showing mortality at low sediment concentrations of the chemical. This emphasizes the importance of understanding the bioavailable portion of pyrethroids in environmental samples to accurately assess the risks associated with pyrethroid runoff after agricultural applications (Clark et al., 1989).

Bioaccumulation of Pyrethroids

The review on decamethylpentacyclosiloxane (D5), while not directly about fenvalerate, sheds light on the challenges in assessing bioaccumulation of highly hydrophobic substances like many pyrethroids. It highlights the necessity of a comprehensive approach in bioaccumulation assessments, integrating information from various study designs and incorporating multiple bioaccumulation measures (Gobas et al., 2015).

Global Residue of Pyrethroids

A comprehensive review of pyrethroid residues highlighted their pervasive presence in various environments, from soil and water to indoor settings. The study underscores the health risks stemming from pyrethroid accumulation in organisms through food chains. Fenvalerate, specifically, has been detected widely, reflecting the broad impact of agricultural pyrethroids on the environment (Tang et al., 2018).

Wirkmechanismus

Target of Action

Fenvalerate-d5, a deuterium-labeled variant of Fenvalerate, is a potent inhibitor of protein phosphatase 2B (calcineurin) with an IC50 of 2-4 nM . It primarily targets the sodium channels of nerve membranes .

Mode of Action

This compound, like other synthetic pyrethroids, acts on the membrane of nerve cells. It blocks the closure of the ion gates of the sodium channel during re-polarization . This action disrupts the transmission of nervous impulses, leading to prolonged depolarization and activation, followed by blockage of the nerve action potential .

Biochemical Pathways

It’s known that this compound affects the permeability of sodium channels in nerve membranes, which can disrupt various downstream neurological processes .

Pharmacokinetics

Fenvalerate, the parent compound of this compound, is poorly absorbed through the skin when administered topically . It has a half-life of 2.47-2.87 days under open field conditions and 3.84-4.58 days under protected conditions

Result of Action

The primary result of this compound’s action is the disruption of nervous impulses due to its effect on sodium channels in nerve membranes . This leads to its insecticidal and acaricidal effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, Fenvalerate, the parent compound, is known to be quite resistant to UV light, which allows for a residual effect between 5 and 10 days for most applications . With long-term use, fenvalerate has resulted in widespread presence as a pollutant in surface streams and soils

Safety and Hazards

Zukünftige Richtungen

Fenvalerate-d5 reference standards are used for unparalleled analytical testing within the food and beverage sector . As an isotope-labeled analog of Fenvalerate, this compound could be used in future research and applications involving Fenvalerate, particularly in areas where accurate quantification of Fenvalerate is required .

Eigenschaften

IUPAC Name |

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2-(4-chlorophenyl)-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/i3D,4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPJDWWKZLNGGM-YQYLVRRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C(C3=CC=C(C=C3)Cl)C(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747787 |

Source

|

| Record name | Cyano{3-[(~2~H_5_)phenyloxy]phenyl}methyl 2-(4-chlorophenyl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-00-8 |

Source

|

| Record name | Cyano{3-[(~2~H_5_)phenyloxy]phenyl}methyl 2-(4-chlorophenyl)-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.